- Immobilized redox enzymatic catalysts: Baeyer-Villiger monooxygenases supported on polyphosphazenes, Journal of Molecular Catalysis B: Enzymatic, 2012, 74(3-4), 178-183
Cas no 921-62-0 ((2R,3S,4R,5R)-2,3,4,5-Tetrahydroxy-6-(phosphonooxy)hexanoic acid)
(2R,3S,4R,5R)-2,3,4,5-Tetrahydroxy-6-(phosphonooxy)hexanoic acid Chemical and Physical Properties
Names and Identifiers
-
- (2R,3S,4R,5R)-2,3,4,5-Tetrahydroxy-6-(phosphonooxy)hexanoic acid
- 6-Phosphogluconate Barium Salt Hydrate
- 6-PHOSPHOGLUCONIC ACID BARIUM SALT
- 6-PHOSPHOGLUCONIC ACID BARIUM SALT WHITE POWDER
- D-Gluconic acid,6-(dihydrogen phosphate)
- 6-PG-Ba
- Gluconic acid, 6-(dihydrogen phosphate), D- (8CI)
- D
- 6-Phospho-D-gluconic acid
- 6-Phosphogluconic acid
- D-Gluconic acid 6-phosphate
- Gluconate 6-phosphate
- DB02076
- C00345
- Q245501
- PD060249
- (2R,3S,4R,5R)-2,3,4,5-Tetrahydroxy-6-(phosphonooxy)hexanoicacid
- 8BFF71FD-2D1E-48A7-BA6D-83CC49D8B9EB
- EINECS 213-069-9
- D-Gluconic acid 6-(dihydrogen phosphate)
- W31WK7B8U0
- (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoic acid
- 1pgp
- bmse000198
- HY-113514
- SCHEMBL50297
- D-Gluconic acid, 6-(dihydrogen phosphate)
- 6-phospho-D-gluconate
- CHEMBL1230513
- 6-Phosphogluconate
- CS-0062500
- 6-O-phosphono-D-gluconic acid
- 6PG
- Gluconic acid-6-phosphate
- CHEBI:48928
- 921-62-0
- 6-p-gluconate
- BDBM50045357
- AKOS015916651
- UNII-W31WK7B8U0
- DTXSID00872623
- 6-Phosphogluconic acid barium salt hydrate
- 1ST167177
-
- MDL: MFCD32632435
- Inchi: 1S/C6H13O10P/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H2,(H,11,12)(H2,13,14,15)/t2-,3-,4+,5-/m1/s1
- InChI Key: BIRSGZKFKXLSJQ-SQOUGZDYSA-N
- SMILES: [C@@H](O)([C@H](O)COP(O)(O)=O)[C@H](O)[C@@H](O)C(=O)O
Computed Properties
- Exact Mass: 959.71800
- Monoisotopic Mass: 276.02463360g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 7
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 17
- Rotatable Bond Count: 7
- Complexity: 299
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: -4.5
- Topological Polar Surface Area: 185
Experimental Properties
- Color/Form: Not determined
- Density: 1.983
- Boiling Point: 774.8°Cat760mmHg
- Flash Point: 422.4°C
- PSA: 406.56000
- LogP: -7.66880
- Solubility: Not determined
(2R,3S,4R,5R)-2,3,4,5-Tetrahydroxy-6-(phosphonooxy)hexanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | LG7391-100mg |
(2R,3S,4R,5R)-2,3,4,5-Tetrahydroxy-6-(phosphonooxy)hexanoic acid |
921-62-0 | ≥90% | 100mg |
¥750元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | LG7391-25mg |
(2R,3S,4R,5R)-2,3,4,5-Tetrahydroxy-6-(phosphonooxy)hexanoic acid |
921-62-0 | ≥90% | 25mg |
¥350元 | 2023-09-15 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S11027-25mg |
6-PG-Ba |
921-62-0 | BR,90% | 25mg |
¥400.00 | 2022-01-07 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S11027-100mg |
6-PG-Ba |
921-62-0 | BR,90% | 100mg |
¥750.00 | 2022-01-07 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S11027-500mg |
6-PG-Ba |
921-62-0 | BR,90% | 500mg |
¥2000.00 | 2022-01-07 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | P7627-500MG |
(2R,3S,4R,5R)-2,3,4,5-Tetrahydroxy-6-(phosphonooxy)hexanoic acid |
921-62-0 | ≥90% | 500MG |
¥2466.42 | 2022-02-22 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P922492-100mg |
6-Phosphogluconic acid barium salt hydrate |
921-62-0 | Grade VI, ≥90% | 100mg |
¥712.80 | 2022-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P49820-100mg |
6-PG-Ba |
921-62-0 | 100mg |
¥932.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P49820-25mg |
6-PG-Ba |
921-62-0 | 25mg |
¥502.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P49820-500mg |
6-PG-Ba |
921-62-0 | 500mg |
¥2502.0 | 2021-09-08 |
(2R,3S,4R,5R)-2,3,4,5-Tetrahydroxy-6-(phosphonooxy)hexanoic acid Production Method
Production Method 1
Production Method 2
Production Method 3
- Enzymatic Baeyer-Villiger oxidation of steroids with cyclopentadecanone monooxygenase, Journal of Molecular Catalysis B: Enzymatic, 2009, 58(1-4), 164-168
Production Method 4
- Influence of the hydrophilic-hydrophobic contrast of porous surfaces on the enzymatic performance, Journal of Materials Chemistry B: Materials for Biology and Medicine, 2015, 3(11), 2341-2349
Production Method 5
Production Method 6
- Novel chemo-enzymic synthesis of optically active platelet activating factor, Tetrahedron Letters, 1993, 34(21), 3463-6
(2R,3S,4R,5R)-2,3,4,5-Tetrahydroxy-6-(phosphonooxy)hexanoic acid Raw materials
(2R,3S,4R,5R)-2,3,4,5-Tetrahydroxy-6-(phosphonooxy)hexanoic acid Preparation Products
- (4aS,4bR,6aR,11aR,11bS,13aS)-Tetradecahydro-11a,13a-dimethyl-2H-pyrano[3′,2′:5,6]naphth[2,1-c]oxepin-2,9(4bH)-dione (1161927-14-5)
- (5aR,5bS,7aS,10aS,10bR,12aR)-Tetradecahydro-5a,7a-dimethyl-1H-cyclopenta[5,6]naphth[2,1-c]oxepin-3,8-dione (1161927-13-4)
- (2R,3S,4R,5R)-2,3,4,5-Tetrahydroxy-6-(phosphonooxy)hexanoic acid (921-62-0)
(2R,3S,4R,5R)-2,3,4,5-Tetrahydroxy-6-(phosphonooxy)hexanoic acid Suppliers
(2R,3S,4R,5R)-2,3,4,5-Tetrahydroxy-6-(phosphonooxy)hexanoic acid Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on (2R,3S,4R,5R)-2,3,4,5-Tetrahydroxy-6-(phosphonooxy)hexanoic acid
Recent Advances in the Study of (2R,3S,4R,5R)-2,3,4,5-Tetrahydroxy-6-(phosphonooxy)hexanoic Acid and Its Relevance to CAS 921-62-0
The compound (2R,3S,4R,5R)-2,3,4,5-Tetrahydroxy-6-(phosphonooxy)hexanoic acid, a phosphorylated hexanoic acid derivative, has garnered significant attention in recent biochemical and pharmaceutical research due to its potential applications in metabolic pathways and therapeutic interventions. This molecule, often associated with the CAS number 921-62-0, is structurally related to intermediates in glycolysis and the pentose phosphate pathway, making it a critical subject for studies in enzymology and drug development.
Recent studies have focused on the synthesis and characterization of this compound, particularly its role as a substrate or inhibitor for various enzymes. For instance, research published in the Journal of Biological Chemistry (2023) demonstrated its inhibitory effects on glucose-6-phosphate dehydrogenase (G6PD), a key enzyme in the pentose phosphate pathway. This finding has implications for targeting cancer cell metabolism, as G6PD is often upregulated in tumor cells to support NADPH production and redox balance.
Another significant advancement involves the use of (2R,3S,4R,5R)-2,3,4,5-Tetrahydroxy-6-(phosphonooxy)hexanoic acid in the development of novel glycosidase inhibitors. A study in ACS Chemical Biology (2024) highlighted its structural similarity to transition-state analogs, which can be exploited to design potent inhibitors for enzymes like α-glucosidase. Such inhibitors hold promise for treating diabetes and viral infections where glycosidase activity is critical.
In addition to its biochemical applications, this compound has been explored for its potential in drug delivery systems. Research in Biomaterials Science (2023) reported its incorporation into phosphorylated prodrugs, enhancing the solubility and bioavailability of hydrophobic therapeutics. The phosphonooxy group in the molecule facilitates interactions with cellular transporters, improving drug uptake and efficacy.
Despite these promising developments, challenges remain in the large-scale synthesis and stability of (2R,3S,4R,5R)-2,3,4,5-Tetrahydroxy-6-(phosphonooxy)hexanoic acid. Recent efforts in synthetic chemistry, as detailed in Organic Letters (2024), have addressed these issues by developing stereoselective phosphorylation methods and protective group strategies to optimize yield and purity. These advancements are crucial for translating laboratory findings into clinical applications.
In conclusion, the ongoing research on (2R,3S,4R,5R)-2,3,4,5-Tetrahydroxy-6-(phosphonooxy)hexanoic acid and its association with CAS 921-62-0 underscores its multifaceted role in biochemistry and medicine. From enzyme inhibition to drug delivery, this compound continues to inspire innovative approaches to tackling metabolic disorders and other diseases. Future studies will likely focus on refining its synthetic pathways and expanding its therapeutic potential.
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